Hymenialdisine

Catalog No.
S004372
CAS No.
82005-12-7
M.F
C11H10BrN5O2
M. Wt
324.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hymenialdisine

CAS Number

82005-12-7

Product Name

Hymenialdisine

IUPAC Name

(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+

InChI Key

ATBAETXFFCOZOY-QPJJXVBHSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Synonyms

Alternative Name: SK&F 108752

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br

Description

10Z-Hymenialdisine is a natural product found in Stylissa massa, Axinella, and other organisms with data available.

Cell Cycle Inhibition

One of the most studied properties of Hymenialdisine is its ability to inhibit cell cycle progression. It achieves this by targeting enzymes called cyclin-dependent kinases (CDKs) (), which play a crucial role in regulating cell division. Studies have shown that Hymenialdisine specifically inhibits Chk1 (checkpoint kinase 1) (), a protein involved in DNA damage repair and cell cycle arrest. This suggests that Hymenialdisine might be useful in studying cancer cell proliferation, as uncontrolled cell division is a hallmark of the disease.

Drug Discovery and Development

Due to its cell cycle inhibition properties, Hymenialdisine is being explored as a potential lead compound in cancer drug discovery. Researchers are investigating how its structure can be modified to create synthetic analogs with improved potency and specificity. () This research holds promise for developing novel cancer therapies with fewer side effects.

Marine Natural Product Research

Hymenialdisine is also a valuable tool in the field of marine natural product research. Studying its chemical structure and biological activity helps scientists understand the diverse range of bioactive compounds produced by marine organisms. This knowledge can be used to identify other potentially useful natural products with applications in medicine and other fields. ()

Hymenialdisine is a bromopyrrole alkaloid originally isolated from marine sponges, specifically Axinella verrucosa and Acantella aurantiaca. Its chemical formula is C11H12BrN3C_{11}H_{12}BrN_3, and its structure was elucidated through X-ray crystallography. This compound exhibits a unique bicyclic structure that contributes to its biological activity and potential therapeutic applications .

. One notable method includes the condensation of aldisine or its monobromo derivative with an imidazolinone-based glycociamidine precursor, resulting in the formation of hymenialdisine and its derivatives . Additionally, studies have shown that varying reaction conditions, such as temperature adjustments, can significantly influence the yield of hymenialdisine during synthesis .

Hymenialdisine has demonstrated significant biological activity, particularly as an inhibitor of proinflammatory cytokines. It effectively inhibits cytokines such as interleukin-1, interleukin-6, interleukin-8, and nitric oxide across various cell lines. This inhibition occurs through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses . Furthermore, hymenialdisine has been identified as a potent inhibitor of several kinases, including cyclin-dependent kinases and glycogen synthase kinase 3 beta .

The synthesis of hymenialdisine can be achieved through multiple approaches:

  • Condensation Reactions: Utilizing aldisine derivatives combined with imidazolinone precursors.
  • Total Synthesis: A concise total synthesis method has been developed that emphasizes reaction temperature control to optimize yields .
  • Chemical Modifications: Derivatives such as debromohymenialdisine can be synthesized to explore variations in biological activity and pharmacological properties .

Hymenialdisine is primarily investigated for its potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit cytokine production. Additionally, its kinase inhibitory properties suggest possible roles in cancer therapy and other conditions where kinase activity is dysregulated . The compound's derivatives are also being explored for their efficacy in various biomedical applications.

Research indicates that hymenialdisine interacts with several molecular targets, particularly kinases involved in cell cycle regulation and inflammatory pathways. The ability to inhibit these targets positions hymenialdisine as a candidate for further development in drug discovery aimed at treating diseases characterized by excessive inflammation or abnormal cell proliferation .

Similar compounds to hymenialdisine include:

  • Debromohymenialdisine: A derivative that exhibits similar biological activities but may differ in potency.
  • Tyrindoxyl: Another marine-derived alkaloid with distinct structural features but comparable biological activities.
  • Indoloazepines: A class of compounds that share structural similarities and are investigated for their kinase inhibitory properties.

Uniqueness of Hymenialdisine

Hymenialdisine's unique bicyclic structure and specific bromination distinguish it from other similar compounds. Its potent inhibition of both cytokines and various kinases sets it apart as a versatile candidate for therapeutic applications in inflammation-related conditions and cancer treatments.

The exploration of hymenialdisine and its analogs continues to reveal insights into their mechanisms of action and potential clinical uses, making it a significant focus within natural product chemistry and pharmacology .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

323.00179 g/mol

Monoisotopic Mass

323.00179 g/mol

Heavy Atom Count

19

Appearance

Assay:≥97%A yellow oil

UNII

5WMS4GA67M

Dates

Modify: 2024-04-14

Explore Compound Types